Cas no 62000-53-7 (CYCLOHEXANEETHANOL, 3,3-DIMETHYL-)

3,3-Dimethylcyclohexaneethanol is a cyclic alcohol derivative characterized by its stable cyclohexane backbone and ethyl alcohol functional group. The presence of two methyl groups at the 3-position enhances its steric and electronic properties, making it a valuable intermediate in organic synthesis. This compound exhibits moderate polarity, contributing to its solubility in common organic solvents while retaining hydrophobic characteristics. Its structural rigidity and functional group versatility allow for applications in fragrance formulation, polymer modification, and specialty chemical synthesis. The compound’s stability under typical storage conditions and compatibility with a range of reagents further underscore its utility in industrial and laboratory settings.
CYCLOHEXANEETHANOL, 3,3-DIMETHYL- structure
62000-53-7 structure
Product Name:CYCLOHEXANEETHANOL, 3,3-DIMETHYL-
CAS No:62000-53-7
MF:C10H20O
MW:156.265203475952
CID:3412143
PubChem ID:6428754
Update Time:2025-06-11

CYCLOHEXANEETHANOL, 3,3-DIMETHYL- Chemical and Physical Properties

Names and Identifiers

    • CYCLOHEXANEETHANOL, 3,3-DIMETHYL-
    • A1-18910
    • F2147-6832
    • 62000-53-7
    • EN300-1671203
    • 2-(3,3-dimethylcyclohexyl)ethan-1-ol
    • SCHEMBL832963
    • SDCAHEIMKVRZEX-UHFFFAOYSA-N
    • 3,3-dimethylcyclohexaneethanol
    • AKOS040813618
    • 2-(3,3-dimethylcyclohexyl)ethanol
    • Inchi: 1S/C10H20O/c1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,3-8H2,1-2H3
    • InChI Key: SDCAHEIMKVRZEX-UHFFFAOYSA-N
    • SMILES: C1(CCO)CCCC(C)(C)C1

Computed Properties

  • Exact Mass: 156.151415257Da
  • Monoisotopic Mass: 156.151415257Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

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Additional information on CYCLOHEXANEETHANOL, 3,3-DIMETHYL-

Properties and Applications of CYCLOHEXANEETHANOL, 3,3-DIMETHYL- (CAS No. 62000-53-7)

CYCLOHEXANEETHANOL, 3,3-DIMETHYL- (CAS No. 62000-53-7) is a specialized organic compound that has garnered significant attention in the field of chemical research and industrial applications. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it valuable in various chemical synthesis processes. The presence of two methyl groups at the 3-position of the cyclohexane ring imparts distinct reactivity and stability, making it a compound of interest for researchers exploring novel synthetic pathways and material science innovations.

The chemical formula of CYCLOHEXANEETHANOL, 3,3-DIMETHYL- is C₈H₁₆O, reflecting its composition of eight carbon atoms, sixteen hydrogen atoms, and one oxygen atom. This structure contributes to its relatively high boiling point and solubility characteristics, which are critical factors in determining its utility in different chemical reactions. The compound’s ability to act as a chiral auxiliary or intermediate in asymmetric synthesis has been a focal point in recent studies aimed at developing more efficient and selective catalytic processes.

In recent years, the application of CYCLOHEXANEETHANOL, 3,3-DIMETHYL- has expanded into the pharmaceutical industry, where it serves as a precursor in the synthesis of complex molecules. Its role in the development of chiral drugs has been particularly noteworthy, as enantiomerically pure compounds are often required for optimal pharmacological activity. Researchers have leveraged the compound’s structural features to design synthetic routes that minimize unwanted side products, thereby improving yield and purity in drug manufacturing processes.

Moreover, the compound’s stability under various reaction conditions has made it a preferred choice for industrial-scale applications. For instance, its resistance to oxidation and thermal degradation allows it to be used in environments where harsh chemicals are involved without significant degradation. This stability is particularly important in large-scale synthesis operations where maintaining product integrity is crucial for consistent quality control.

The environmental impact of using CYCLOHEXANEETHANOL, 3,3-DIMETHYL- has also been a subject of interest. Studies have shown that when properly handled and disposed of, the compound does not pose significant risks to ecosystems. However, as with any chemical substance, its fate in natural environments must be carefully managed to prevent unintended consequences. Efforts are ongoing to develop greener synthetic methods that reduce reliance on traditional solvents and reagents.

One of the most exciting developments involving CYCLOHEXANEETHANOL, 3,3-DIMETHYL- is its potential application in polymer chemistry. Researchers have discovered that this compound can be incorporated into polymer backbones to create materials with enhanced mechanical properties and thermal stability. These novel polymers are being explored for use in high-performance coatings, adhesives, and even advanced composites that require exceptional durability under extreme conditions.

The role of CYCLOHEXANEETHANOL, 3,3-DIMETHYL- in catalysis has also seen significant advancements. Recent studies have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, where it helps facilitate complex molecular transformations with high precision. This application is particularly relevant in the development of fine chemicals and specialty materials where intricate molecular architectures are required.

As research continues to uncover new applications for CYCLOHEXANEETHANOL, 3,3-DIMETHYL-, its importance in both academic and industrial settings is likely to grow. The compound’s unique properties make it a versatile building block for a wide range of chemical products, from pharmaceuticals to advanced materials. By understanding its behavior under different conditions and exploring innovative synthetic strategies, scientists can unlock even greater potential for this remarkable compound.

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